![molecular formula C22H24ClN3O2 B2827704 (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211161-85-1](/img/structure/B2827704.png)
(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and a methoxy group . The exact properties and potential applications of this specific compound are not well-documented in the literature, but related compounds have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a type of heterocyclic aromatic compound that consists of a fused benzene and imidazole ring . The compound also contains a piperidine ring, which is a type of non-aromatic six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzimidazole ring, the piperidine ring, and the methoxy group . These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the benzimidazole ring, the piperidine ring, and the methoxy group . These functional groups could potentially affect the compound’s solubility, stability, and reactivity .
Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Catalyst for Greener Amine Synthesis
This compound can be used as a catalyst for greener amine synthesis by transfer hydrogenation of imines . This process is more environmentally friendly compared to traditional methods.
Anti-Microbial Activity
Some novel compounds similar to this one have shown promising results in inhibiting the growth of certain bacterial strains . This suggests potential applications in the development of new antibiotics.
Anti-Markovnikov Hydroamination
The compound can be used as a catalyst for formal anti-Markovnikov hydroamination of terminal olefins . This reaction is useful in the synthesis of amines, which are important in pharmaceuticals and agrochemicals.
Reductive Amination
This compound can be used as a catalyst for reductive amination by transfer hydrogenation . This reaction is important in the synthesis of amines from carbonyl compounds.
Antioxidant Activity
Derivatives of this compound have been synthesized and evaluated for antioxidant activity . Antioxidants are important in preventing oxidative stress, which is linked to various diseases.
Synthesis of Functional Molecules
Imidazoles, which are key components of this compound, are used in the synthesis of functional molecules that are used in a variety of everyday applications . These include pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysts .
Regiocontrolled Synthesis of Substituted Imidazoles
This compound can be used in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is important due to the wide range of applications of imidazoles .
Future Directions
The future research directions for this compound could include further investigation of its potential therapeutic applications, as well as studies to better understand its physical and chemical properties . Additionally, more research could be done to optimize the synthetic route for this compound .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-24-19-5-3-4-6-20(19)26(15)14-16-9-11-25(12-10-16)22(27)18-13-17(23)7-8-21(18)28-2/h3-8,13,16H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRNPDVOMZOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)


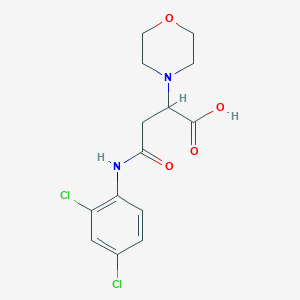

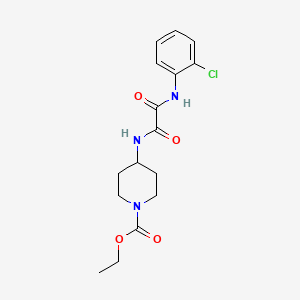
![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)

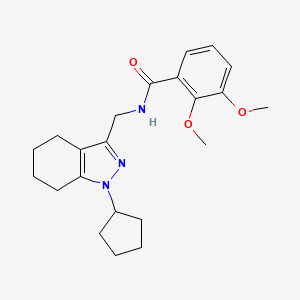

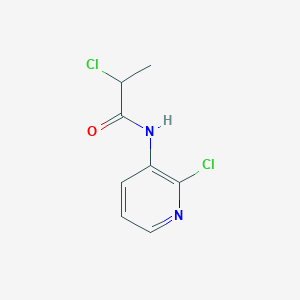
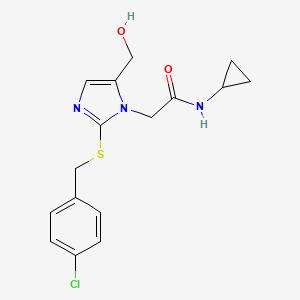
![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)